molecular formula C5H9NO3 B15201974 (S)-5-(Methoxymethyl)oxazolidin-2-one

(S)-5-(Methoxymethyl)oxazolidin-2-one

Cat. No.: B15201974
M. Wt: 131.13 g/mol
InChI Key: XUOARDLJYIUVLJ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(Methoxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a methoxymethyl substituent at the C-5 position of the oxazolidin-2-one ring. Its stereochemistry and functional groups make it a critical scaffold in medicinal chemistry, particularly for targeting monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson’s disease and Alzheimer’s disease. Radiolabeled derivatives such as [18F]-(S)-3-(6-(3-fluoropropoxy)benzo[d]isoxazol-3-yl)-5-(methoxymethyl)oxazolidin-2-one ([18F]FSL25.1188) and [11C]SL25.1188 have been developed as positron emission tomography (PET) tracers. These compounds exhibit high MAO-B affinity (IC₅₀ < 10 nM), excellent brain uptake, and reversible binding kinetics in preclinical models .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(5S)-5-(methoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H9NO3/c1-8-3-4-2-6-5(7)9-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1

InChI Key

XUOARDLJYIUVLJ-BYPYZUCNSA-N

Isomeric SMILES

COC[C@@H]1CNC(=O)O1

Canonical SMILES

COCC1CNC(=O)O1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Methoxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce various functional groups into the oxazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the compound .

Mechanism of Action

The mechanism of action of (S)-5-(Methoxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, oxazolidinone derivatives can inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . This mechanism is particularly relevant in the context of antimicrobial activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Oxazolidinone Derivatives

Antibacterial Oxazolidinones: Contezolid (MRX-I)

Structure: Contezolid (MRX-I) is a fluorinated oxazolidinone with a 2,3,5-trifluorophenyl and isoxazolylaminomethyl substituent at C-3 and C-5, respectively. Activity: Unlike (S)-5-(Methoxymethyl)oxazolidin-2-one, Contezolid is a broad-spectrum antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Key Differences:

  • Safety Profile: Contezolid demonstrates reduced myelosuppression and monoamine oxidase inhibition (MAOI) compared to linezolid, another oxazolidinone antibiotic .
  • Substituent Impact : The trifluorophenyl and isoxazole groups enhance antibacterial activity but reduce CNS penetration, unlike the methoxymethyl group in (S)-5-(Methoxymethyl)oxazolidin-2-one, which optimizes brain uptake .

Sigma-2 Receptor Ligands: 5-(Piperazin-1-ylmethyl)oxazolidin-2-ones

Structure: These compounds feature a piperazine-methyl substituent at C-3. Activity: Derivatives like 5-((4-benzhydrylpiperazin-1-yl)methyl)-3-(4-methylbenzyl)oxazolidin-2-one (4j) exhibit nanomolar affinity for sigma-2 receptors (σ2), which are overexpressed in cancer cells. Key Differences:

  • Target Selectivity : The piperazine group confers σ2 selectivity (σ2 Ki = 12 nM, σ1 Ki > 1,000 nM), whereas (S)-5-(Methoxymethyl)oxazolidin-2-one targets MAO-B .
  • Therapeutic Applications : Sigma-2 ligands are explored for oncology, contrasting with the neurological focus of (S)-5-(Methoxymethyl)oxazolidin-2-one .

Structural Analogs: Substituted Oxazolidinones

a. 4-Methyl-5-phenyloxazolidin-2-one
  • Structure : Features a methyl group at C-4 and phenyl at C-4.
  • Applications : Used in crystallography studies; lacks functional groups for MAO-B or antimicrobial activity .
b. 5-(Chloromethyl)- and 5-(Bromomethyl)-oxazolidin-2-ones
  • Synthesis : Enzymatic kinetic resolution achieves high stereoselectivity (93–98% ee).
  • Properties : Halogenated substituents increase molecular polarity but reduce metabolic stability compared to methoxymethyl .
c. 1,3-Oxazolone-5-(4-Cl)-one and 1,3-Oxazolone-5-(4-NO₂)-one
  • Electronic Effects : Nitro and chloro groups alter electron density, influencing toxicity and binding interactions (e.g., nitro derivatives show higher toxicity in silico models) .

PET Imaging Agents

Compound Target Key Properties Reference
[18F]FSL25.1188 MAO-B High brain uptake (SUV > 3.5 in primates), reversible binding, low bone uptake
[11C]SL25.1188 MAO-B IC₅₀ = 2.3 nM, used in kinetic modeling of MAO-B activity in schizophrenia
[11C]Deprenyl MAO-B Irreversible binding, longer washout period compared to [18F]FSL25.1188
5-(Piperazin-1-ylmethyl) Sigma-2 σ2 Ki = 12 nM, no MAO-B affinity

Critical Substituent Effects

  • Methoxymethyl Group : Enhances MAO-B affinity and brain penetration due to moderate lipophilicity and hydrogen-bonding capacity .
  • Halogenated Substituents : Increase molecular weight and polarity, reducing blood-brain barrier permeability .
  • Piperazine/Benzyl Groups : Introduce basicity and bulkiness, shifting target selectivity to sigma receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.